4-AMINO-1-(3-METHYL-2-PYRIDYL)PIPERIDINE
Overview
Description
“1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine” is a chemical compound with the CAS Number: 902837-09-6. It has a molecular weight of 191.28 and its IUPAC name is 1-(3-methyl-2-pyridinyl)-4-piperidinylamine .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for “1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine” is 1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms in the molecule.Physical and Chemical Properties Analysis
“1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine” is a liquid at room temperature and should be stored at 4°C, protected from light .Scientific Research Applications
Conformational Analysis and Crystal Structure
A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound closely related to 1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine. The research involved comprehensive NMR analyses and investigated the compound's conformation in both solid and solution states, revealing that the conformations are similar across different phases. This study highlights the importance of understanding the structural aspects of such compounds, which can be crucial for their application in material science and drug design (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).
Photostabilization of Polypropylene
Tovborg Jensen, Carlsson, and Wiles (1983) explored the photostabilization properties of a tertiary hindered amine derived from 1,2,2,6,6-pentamethyl-piperidine, which is structurally similar to 1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine. Their findings revealed that this tertiary amine undergoes reactions that generate protective compounds against photo-oxidation, suggesting its potential application in enhancing the durability of polymeric materials against UV light exposure (Tovborg Jensen, Carlsson, & Wiles, 1983).
Synthesis and Reactivity of Derivatives
The work by Ibenmoussa et al. (1998) on the synthesis and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, though not directly related to 1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine, sheds light on the synthetic versatility of piperidine-based compounds. These derivatives have applications in the synthesis of natural products and compounds with pharmacological interest, emphasizing the relevance of piperidine derivatives in organic synthesis and drug development (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Hydrodenitrogenation Studies
Egorova, Zhao, Kukula, and Prins (2002) investigated the hydrodenitrogenation (HDN) of 2-methylpyridine and related compounds, which are structurally related to 1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine. Their research provides insights into the mechanisms of nitrogen removal in these compounds, which is crucial for understanding their behavior in catalytic processes and potential applications in environmental remediation and synthetic chemistry (Egorova, Zhao, Kukula, & Prins, 2002).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Methylpyridin-2-Yl)Piperidin-4-Amine”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for cdk5/p25 kinase , which suggests that this compound might also interact with similar targets.
Mode of Action
It’s suggested that the mechanism of action of similar compounds is most likely mediated through cdk8 inhibition .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-13-11(9)14-7-4-10(12)5-8-14/h2-3,6,10H,4-5,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDSFHSPUSUMIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639902 | |
Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-09-6 | |
Record name | 1-(3-Methylpyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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